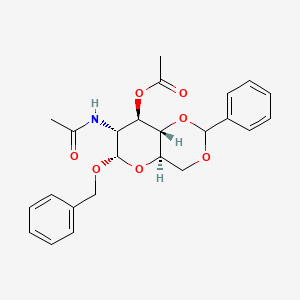

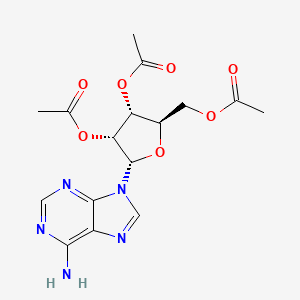

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine (also known as TAR) is a purine nucleoside analog that is used in a variety of scientific applications. It has been found to have a wide range of biochemical and physiological effects, as well as being useful in laboratory experiments.

Applications De Recherche Scientifique

Anti-Hyperlipidemic Activity

2,3,5-Tri-O-acetyl alpha-adenosine, also known as WS070117, is a new adenosine analog that displays anti-hyperlipidemic activity both in vitro and in vivo experiments . This makes it a potential candidate for the treatment of hyperlipidemia, a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood.

Metabolic Research

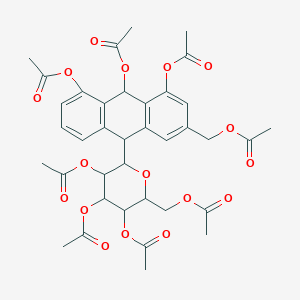

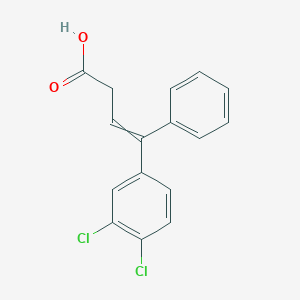

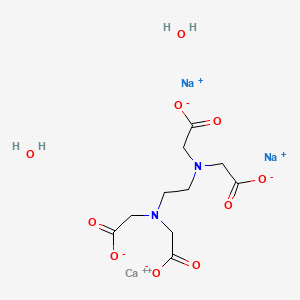

The metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine have been synthesized by deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation reactions . These compounds could be useful as material standards for metabolic research .

Pharmacokinetic Studies

The metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine have been used to provide material standards for preclinical pharmacokinetic studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.

Drug Development

Due to its unique structure and biological activities, 2,3,5-Tri-O-acetyl alpha-adenosine is a promising candidate for drug development . Its metabolites and their synthesis pathways could provide valuable information for the design and development of new drugs.

In Vivo Metabolism Study

The in vivo metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine in rat urine following oral administration have been investigated . This study provides new and valuable information on the metabolism of this compound, which is crucial for understanding its pharmacological effects and toxicity.

Structure Elucidation

The structure elucidation of the metabolites of 2,3,5-Tri-O-acetyl alpha-adenosine has been carried out using high-performance liquid chromatography (HPLC) coupled with diode array detector (DAD), ion trap electrospray ionization-mass spectrometry (ESI-MS), and off-line microprobe nuclear magnetic resonance (NMR) measurements . This approach provides a robust means for rapid identification of metabolites .

Mécanisme D'action

Target of Action

The primary targets of 2,3,5-Tri-O-acetyl alpha-adenosine are nucleic acids, specifically DNA and RNA . As an adenosine analog, it interacts with these genetic molecules, which play crucial roles in the replication, transmission, and transcription of genetic information in living organisms .

Mode of Action

2,3,5-Tri-O-acetyl alpha-adenosine interacts with its targets through a unique mechanism. It is an adenosine analog, and like other adenosine analogs, it acts as a smooth muscle vasodilator . It has also been shown to inhibit cancer progression . The compound’s unique structure allows it to interact with its targets in a way that is distinct from naturally occurring nucleosides .

Biochemical Pathways

The biochemical pathways affected by 2,3,5-Tri-O-acetyl alpha-adenosine are primarily those involved in genetic processes. As an adenosine analog, it can influence the replication, transmission, and transcription of genetic information . Its effects on these pathways can lead to a variety of downstream effects, including the inhibition of cancer progression .

Result of Action

The molecular and cellular effects of 2,3,5-Tri-O-acetyl alpha-adenosine’s action are diverse. As a smooth muscle vasodilator, it can influence the function of various tissues and organs . Its ability to inhibit cancer progression suggests that it may have significant effects at the cellular level .

Propriétés

IUPAC Name |

[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-VSBTWAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654637 |

Source

|

| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953089-09-3 |

Source

|

| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)